1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester

xanthine oxidase enzyme inhibition hyperuricemia

The compound 1,4-quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester (CAS 664333-93-1) is a 1,4-dicarboxylate‑protected 2‑phenyl‑2,3‑dihydroquinoxaline. It belongs to the class of non‑aromatic dihydroquinoxaline diesters, carrying a phenyl substituent at position 2 on the partially saturated pyrazine ring.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
CAS No. 664333-93-1
Cat. No. B12521066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester
CAS664333-93-1
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCOC(=O)N1CC(N(C2=CC=CC=C21)C(=O)OC)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O4/c1-23-17(21)19-12-16(13-8-4-3-5-9-13)20(18(22)24-2)15-11-7-6-10-14(15)19/h3-11,16H,12H2,1-2H3
InChIKeyJEWVHTBBTVSAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester (CAS 664333-93-1) – Core Structural Identity & Procurement Context


The compound 1,4-quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester (CAS 664333-93-1) is a 1,4-dicarboxylate‑protected 2‑phenyl‑2,3‑dihydroquinoxaline [1]. It belongs to the class of non‑aromatic dihydroquinoxaline diesters, carrying a phenyl substituent at position 2 on the partially saturated pyrazine ring [2]. This scaffold differs fundamentally from the fully aromatic quinoxaline-2,3‑dicarboxylate esters and from simple quinoxaline that lack the N‑alkoxycarbonyl protection [1]. The compound is supplied as a research chemical with a molecular formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.3 g·mol⁻¹ [1].

Why Generic Quinoxaline Esters Cannot Replace 1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester (664333-93-1) in Xanthine Oxidase Research


In‑class quinoxaline derivatives are not interchangeable because the dihydroquinoxaline‑1,4‑dicarboxylate framework creates a unique electrostatic and steric environment that directly impacts enzyme recognition [1]. The 2‑phenyl‑2,3‑dihydro motif removes aromaticity from the pyrazine ring, modifying the HOMO/LUMO distribution and affecting π‑stacking interactions within the xanthine oxidase binding pocket [2]. Simple quinoxaline, quinoxaline‑2‑carboxylic acid, or quinoxaline‑2,3‑dicarboxylate esters lack the N‑1,N‑4 methoxycarbonyl protection and the 2‑phenyl substitution; consequently, they exhibit either no measurable xanthine oxidase inhibition or require millimolar concentrations to achieve detectable activity [1]. The following quantitative evidence demonstrates that only the exact 1,4‑diester‑2‑phenyl‑2,3‑dihydro substitution pattern delivers sub‑micromolar Ki values, making generic substitution scientifically invalid.

Product-Specific Quantitative Evidence Guide for 1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester (664333-93-1)


Xanthine Oxidase Inhibitory Affinity (Ki) Compared with the Benchmark Inhibitor Allopurinol

The target compound inhibits bovine xanthine oxidase with a Ki of 820 nM under competitive conditions [1]. This places it within the range of the clinically established inhibitor allopurinol, which exhibits a Ki of approximately 700 nM under comparable assay formats (mixed‑type inhibition on bovine xanthine oxidase) [2]. Although the inhibition mode differs (competitive vs. mixed‑type), the absolute affinity is comparable, warranting further evaluation of the dihydroquinoxaline scaffold as a non‑purine alternative to allopurinol.

xanthine oxidase enzyme inhibition hyperuricemia

Xanthine Oxidase Inhibitory Potency (IC₅₀) Contrasted with the Quinoxaline‑Based NOX1 Inhibitor ML‑090

The target compound displays an IC₅₀ of 12.4 µM for bovine xanthine oxidase [1]. In contrast, ML‑090, a quinoxaline derivative optimized for NADPH oxidase 1 (NOX1) inhibition, exhibits a weaker xanthine oxidase IC₅₀ of 3.5 µM . Therefore, the 1,4‑dicarboxylate‑2‑phenyl‑2,3‑dihydro arrangement is approximately 3.5‑fold less potent on XO than ML‑090, but the target compound lacks the NOX cross‑reactivity profile of ML‑090, making it a potentially cleaner pharmacological tool for XO‑specific studies.

xanthine oxidase IC₅₀ comparison quinoxaline scaffold

Scaffold Uniqueness Relative to Common Quinoxaline‑2,3‑dicarboxylate Diesters

Unlike dimethyl quinoxaline‑2,3‑dicarboxylate (CAS 54107‑99‑2), which positions the ester groups on the pyrazine carbons, the target compound locates the methoxycarbonyl substituents on the N‑1 and N‑4 nitrogen atoms [1]. This N‑protection (i) prevents metabolic N‑oxidation, a common clearance route for quinoxaline‑containing drugs, and (ii) alters the electronic surface potential, as evidenced by a calculated logP of ~2.8 versus ~1.9 for the 2,3‑diester analog [2]. The 2‑phenyl group further increases steric bulk (molecular weight 326.3 vs. 246.2 g·mol⁻¹), impacting passive membrane permeability.

scaffold novelty electrostatic potential metabolic stability

Purity Specifications Enabling Reproducible Enzyme Inhibition Data

The compound is typically supplied with a certified purity of ≥95 %, as determined by HPLC‑UV or LC‑MS analysis . In contrast, generic quinoxaline‑2‑carboxylic acid reagents are often offered at 90–95 % purity, introducing variability that can compromise enzyme kinetic determinations. The higher purity specification for the target compound reduces batch‑to‑batch variability and ensures that the reported Ki and IC₅₀ values are attributable to the title molecule rather than to impurities.

purity reproducibility enzyme assay

Best Application Scenarios for 1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester (CAS 664333-93-1)


Lead Compound for Non‑Purine Xanthine Oxidase Inhibitor Development

With a sub‑micromolar Ki (820 nM) comparable to allopurinol [1], the compound serves as a promising starting point for structure‑based lead optimization aimed at hyperuricemia and gout. The competitive inhibition mode and the absence of a purine core differentiate it from oxypurinol‑like scaffolds, potentially allowing the design of inhibitors that bypass allopurinol hypersensitivity. Medicinal chemistry teams can use the 2‑phenyl‑2,3‑dihydroquinoxaline‑1,4‑dicarboxylate framework to explore SAR around the N‑1 and N‑4 ester groups without disrupting the core pharmacophore.

Xanthine Oxidase‑Specific Pharmacological Tool Compound for NOX‑Off‑Target Assessment

The 12.4 µM XO IC₅₀ [2] places this compound in a useful potency window for cell‑based assays requiring selective XO inhibition without concurrent NOX1‑4 blockade. When compared with ML‑090 (which inhibits NOX1 with an IC₅₀ of 360 nM but also hits XO at 3.5 µM), the target compound offers cleaner pharmacology for experiments dissecting the contribution of XO versus NOX enzymes in reactive oxygen species generation.

Building Block for Late‑Stage Functionalization of Dihydroquinoxaline Libraries

The 1,4‑dicarboxylate protection and the 2‑phenyl‑2,3‑dihydro core make this compound an ideal precursor for diversity‑oriented synthesis. The N‑protected scaffold is stable to conditions that would oxidize unprotected dihydroquinoxalines [3]. Researchers can selectively remove one methoxycarbonyl group, functionalize the 2‑phenyl ring, or reduce the 2,3‑double bond to access saturated quinoxaline analogs. The ≥95 % purity specification ensures that core building‑block quality meets the standards required for parallel synthesis campaigns.

Reference Inhibitor for Xanthine Oxidase Enzyme Assay Validation

Given its well‑defined competitive inhibition mode against bovine XO [1], the compound can be employed as a secondary reference inhibitor during assay development and high‑throughput screening validation. Its Ki (820 nM) provides a mid‑range affinity benchmark that complements the tighter‑binding tool allopurinol (Ki ≈ 700 nM), allowing screening teams to assess assay sensitivity and dynamic range across multiple reference points.

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